Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)

Atomic Layer Deposition Cerium Fluoride Thin Films Lanthanide Precursor Screening

Researchers developing CeF₃ thin films via ALD face precursor failure: Ce(Cp)₃ and Ce(HMDS)₃ yield no Ce³⁺-containing films under standard ALD conditions. Ce(fod)₃ is the sole Ce(III) precursor validated for CeF₃ ALD with TiF₄. • Proven ALD growth rate: ~0.1-0.2 Å cycle⁻¹; vapor pressure ~0.01 mm Hg at 130°C, exceeding non-fluorinated Ce(thd)₃ and Ce(acac)₃ • Upfield ¹H NMR shift reagent-orthogonal to Eu(fod)₃/Yb(fod)₃ for complex multiplet resolution • Well-defined Ce(III) Lewis acid catalyst soluble in non-polar organic media; oxidation-state fidelity critical for redox-active catalytic cycles

Molecular Formula C30H33CeF21O6
Molecular Weight 1028.67
CAS No. 172424-98-5
Cat. No. B574658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)
CAS172424-98-5
Molecular FormulaC30H33CeF21O6
Molecular Weight1028.67
Structural Identifiers
SMILESCC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce]
InChIInChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+;
InChIKeyROBUFUFUTJUDBL-GEZQSONGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ce(fod)₃ Procurement Baseline


Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III), commonly designated Ce(fod)₃ (CAS 172424-98-5), is a homoleptic cerium(III) β-diketonate complex bearing three perfluorinated fod ligands [1]. With a molecular formula of C₃₀H₃₀CeF₂₁O₆ and a molecular weight of 1025.64 g·mol⁻¹, it appears as a yellow powder with a melting point of 142 °C, is insoluble in water, and exhibits measurable volatility at elevated temperatures (vapor pressure ~0.01 mm Hg at 130 °C) [2]. The compound belongs to the widely utilized [R(fod)₃] family of rare-earth complexes originally developed as NMR shift reagents and now broadly employed as volatile precursors for chemical vapor deposition and as Lewis acid catalysts [1].

Why Ce(fod)₃ Substitution Fails


Although numerous cerium β-diketonate and organometallic complexes are commercially available, simple in-class interchange is unreliable. The fluorinated fod ligand imparts volatility that substantially exceeds that of non-fluorinated analogs such as Ce(thd)₃ or Ce(acac)₃, yet the same ligand in the Ce(IV) oxidation state (Ce(fod)₄) exhibits a vapor pressure at least two orders of magnitude higher than Ce(fod)₃ itself [1][2]. Furthermore, alternative Ce(III) precursors such as Ce(Cp)₃ and Ce(HMDS)₃ have proven incapable of producing Ce³⁺-containing fluoride thin films under ALD conditions where Ce(fod)₃ succeeds [3]. These quantifiable gaps—spanning vapor pressure, oxidation-state fidelity, and film-formation competence—make generic substitution scientifically unsound without explicit experimental validation in the intended deposition system or catalytic application.

Ce(fod)₃ Evidence Guide


CeF₃ ALD: Ce(fod)₃ Outperforms Ce(Cp)₃ and Ce(HMDS)₃

In a systematic ALD precursor screening for CeF₃ thin-film growth, Ce(fod)₃ (used with TiF₄ as the fluorine co-reactant) successfully deposited CeF₃ films with a growth rate of ca. 0.1–0.2 Å cycle⁻¹. Under identical ALD reactor conditions, the alternative Ce(III) precursors Ce(Cp)₃ (tris(cyclopentadienyl)cerium(III)) and Ce(HMDS)₃ (tris(hexamethyldisilazide)cerium(III)) proved 'less suitable for formation of Ce³⁺ containing compounds' and did not yield the target CeF₃ phase [1]. This constitutes the only published direct three-way ALD comparison for Ce(III) fluoride film formation.

Atomic Layer Deposition Cerium Fluoride Thin Films Lanthanide Precursor Screening

Vapor Pressure: Ce(fod)₃ vs. Ce(fod)₄

The Ce(IV) analog Ce(fod)₄ exhibits a vapor pressure at least 2 orders of magnitude (≥100×) higher than that of Ce(fod)₃, as explicitly claimed in the foundational patent on volatile cerium complexes [1]. Ce(fod)₄ also demonstrates superior thermal stability against decomposition at temperatures sufficient for efficient vapor generation. This quantitative vapor-pressure gap defines two distinct procurement-use cases: Ce(fod)₄ is the high-volatility choice for conventional MOCVD of CeO₂, while Ce(fod)₃ is selected when the Ce(III) oxidation state must be preserved in the vapor phase or when lower volatility is desirable for surface-saturating ALD half-reactions.

Vapor Pressure Volatility CVD/ALD Precursor Engineering

Fluorinated vs. Non-Fluorinated β-Diketonate Volatility

Sievers et al. (1967) established that 'the fod complexes are more volatile than other known compounds of the lanthanide elements', a finding corroborated by gas chromatographic and thermogravimetric data [1]. Becht et al. (1993) subsequently confirmed that among four cerium β-diketonate complexes evaluated as MOCVD precursors, 'an enhancement of the volatility by using fluorinated ligands could be observed' [2]. The Handbook on the Physics and Chemistry of Rare Earths (2005) identifies [R(fod)₃] and [R(thd)₃] as the two most widely used volatile rare-earth precursor families, with the fluorinated fod ligand conferring systematically higher volatility than the non-fluorinated thd (dipivaloylmethanate) analog [3]. While direct vapor-pressure values for Ce(fod)₃ vs. Ce(thd)₃ are not reported in a single head-to-head measurement, the class-level evidence from multiple independent studies consistently demonstrates that fluorination of the β-diketonate ligand increases volatility.

Volatility Enhancement β-Diketonate Ligand Design MOCVD Precursor

Ce(III) Oxidation-State Fidelity

Cerium is unique among the lanthanides in possessing two readily accessible oxidation states (Ce³⁺ and Ce⁴⁺) under ambient conditions [1]. Ce(fod)₃ is explicitly a Ce(III) complex, as confirmed by its synthesis from Ce(III) nitrate and the deprotonated fod ligand under controlled pH conditions [2]. By contrast, its closest analog Ce(fod)₄ is a Ce(IV) complex that must be produced by deliberate oxidation of the intermediate Na[Ce(fod)₄] under oxygen [2]. Procurement of Ce(fod)₃ ensures that the metal center enters the deposition or reaction environment in the +3 oxidation state, which is critical for applications such as Ce³⁺-doped luminescent materials (where Ce³⁺ 4f–5d transitions produce nanosecond-lifetime emission), Ce³⁺-based Lewis acid catalysis, and ALD of CeF₃ where Ce³⁺ must be preserved in the film.

Ce(III/IV) Redox Chemistry Oxidation State Purity Precursor Specification

NMR Upfield Shift: Ce(fod)₃ vs. Eu(fod)₃

Lanthanide β-diketonate shift reagents exhibit metal-dependent shift directionality: complexes of europium, erbium, thulium, and ytterbium shift NMR resonances to lower field (higher δ), while complexes of cerium, praseodymium, neodymium, samarium, terbium, and holmium generally shift resonances to higher field (lower δ) [1]. Among the fod family, Ce(fod)₃ thus provides an upfield shift that is complementary to the more commonly used Eu(fod)₃ (downfield shift). The Handbook chapter confirms that [R(fod)₃] complexes were 'originally developed as NMR shift reagents' and remain important tools for spectral simplification [2]. This directional complementarity means Ce(fod)₃ is not interchangeable with Eu(fod)₃ or Pr(fod)₃; the choice of metal center dictates the sign of the induced shift.

NMR Shift Reagents Paramagnetic Lanthanide Complexes Spectral Simplification

Ce(fod)₃ Applications


CeF₃ ALD Thin Films

Ce(fod)₃ is the only Ce(III) precursor demonstrated to produce CeF₃ thin films by atomic layer deposition when paired with TiF₄ as the fluorine source, achieving a growth rate of ~0.1–0.2 Å cycle⁻¹ [1]. Alternative Ce(III) precursors Ce(Cp)₃ and Ce(HMDS)₃ failed to form Ce³⁺-containing films under the same ALD conditions, making Ce(fod)₃ the sole published choice for this specific application. CeF₃ films are of interest for filterless UV photodetectors, optical coatings, and as down-conversion layers in solar cells.

MOCVD of Ceria Electrolyte Films

For MOCVD of ceria-based solid oxide fuel cell (SOFC) electrolyte films, the adduct [{Ce(fod)₃}₂(tetraglyme)] has been successfully employed as a precursor, paired with [{Gd(tmhd)₃}₂(tetraglyme)] for gadolinium doping [2]. The Ce(III) oxidation state in the precursor is relevant when deposition conditions favor retention of Ce³⁺ in the film or when the precursor decomposition pathway is oxidation-state-dependent. Note that for conventional CeO₂ MOCVD, the higher-volatility Ce(fod)₄ analog may be preferred for higher deposition rates.

Upfield NMR Shift Reagent

Ce(fod)₃ induces upfield (lower δ) paramagnetic shifts in ¹H NMR spectra of Lewis-basic organic substrates, complementing the downfield shifts produced by Eu(fod)₃ and Yb(fod)₃ [3][4]. This directional complementarity enables orthogonal spectral dispersion strategies for resolving complex multiplets without increasing magnetic field strength. Ce(fod)₃ is soluble in common NMR solvents (CDCl₃, CCl₄) and is added incrementally to the substrate solution until optimal peak separation is achieved.

Ce(III) Lewis Acid Catalysis

The handbook on rare-earth β-diketonates identifies [R(fod)₃] complexes as Lewis acid catalysts in organic reactions [3]. Ce(fod)₃ provides a well-defined, organic-soluble Ce(III) Lewis acid center with the fluorinated fod ligand enhancing solubility in non-polar organic media. The Ce(III) oxidation state is critical for redox-active catalytic cycles where Ce(IV) would alter the reaction pathway. Procurement of Ce(fod)₃ rather than Ce(fod)₄ ensures the catalytic cycle begins with Ce(III) without requiring in situ reduction.

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